Nucleozin

Descripción general

Descripción

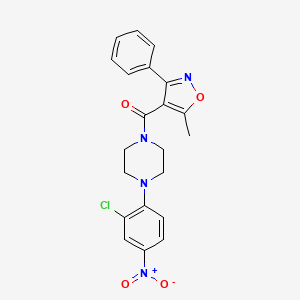

Nucleozin is an influenza virus inhibitor . It targets influenza A nucleoprotein (NP), a cell-permeable isoxazolylpiperazine compound .

Synthesis Analysis

A series of sulfonyl piperazine this compound derivatives were designed and synthesized . The study reported a new series of nucleoprotein inhibitors with a good selectivity window and potential for further development as novel anti-influenza agents . Modifications in the piperazine ring of this compound were also analyzed to increase conformational freedom .Molecular Structure Analysis

The crystal structure of the nucleoprotein-nucleozin complex was reported at 3 Å resolution . This structure reveals the binding sites of this compound at nucleoprotein .Chemical Reactions Analysis

Modifications in the piperazine ring of this compound were found to affect its anti-influenza activity . The loss of activity in the more flexible molecules highlights the need for the piperazine ring to maintain the activity of this compound analogues .Physical And Chemical Properties Analysis

This compound has the molecular formula C21H19ClN4O4 and a molecular weight of 426.85 . It is a yellow powder that is soluble in DMSO .Aplicaciones Científicas De Investigación

Actividad Anti-Influenza

Se ha encontrado que el Nucleozin tiene una actividad anti-influenza significativa . Se ha utilizado en el tratamiento de infecciones causadas por el virus de la influenza, una amenaza latente para la salud mundial . Las modificaciones en el anillo de piperazina del this compound afectan su actividad anti-influenza .

Diseño y Síntesis de Análogos de this compound

Los investigadores han desarrollado nuevas estrategias sintéticas para crear análogos de this compound . Estos análogos se han evaluado biológicamente in vitro, y se encontró que algunos eran menos activos que el this compound . Esto destaca la necesidad de que el anillo de piperazina mantenga la actividad de los análogos del this compound .

Desarrollo del Modelo QSAR

Se ha desarrollado un modelo QSAR (Relación Cuantitativa Estructura-Actividad) para la predicción de la actividad anti-influenza . Este modelo, junto con la ruta sintética, será útil para el desarrollo posterior de análogos de this compound con actividad antiviral .

Inhibidores del Virus de la Influenza A

El this compound y sus derivados de sulfonil piperazina se han diseñado y sintetizado como inhibidores del virus de la influenza A . Muchos de estos compuestos exhibieron actividad anti-influenza moderada a buena contra la influenza A .

Desarrollo de Nuevos Agentes Antivirales Terapéuticos

Debido a la tasa de mutación del virus de la influenza y la alta frecuencia de reordenamiento genético, existe una necesidad urgente de desarrollar nuevos antivirales . El this compound se ha identificado como un candidato potencial para el desarrollo de nuevos agentes antivirales terapéuticos .

Inhibidores de la Nucleoproteína

El this compound y sus derivados se han reportado como una nueva serie de inhibidores de la nucleoproteína con un buen margen de selectividad . Estos inhibidores tienen potencial para su desarrollo posterior como nuevos agentes anti-influenza .

Mecanismo De Acción

Target of Action

Nucleozin primarily targets the viral ribonucleoprotein (RNP) of the Influenza A virus . The RNP is a complex of the viral genome, the nucleoprotein (NP), and the viral polymerase. It plays a crucial role in the replication and transcription of the viral genome .

Mode of Action

This compound acts as a potent antagonist of nucleoprotein accumulation in the nucleus . It inhibits the formation of higher-order NP oligomers by cross-linking two composition of NP . This interaction promotes the formation of nonfunctional aggregates . It also blocks the cytoplasmic trafficking of RNPs that had undergone nuclear export, promoting the formation of large perinuclear aggregates of RNPs along with cellular Rab11 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication cycle. By blocking the cytoplasmic trafficking of RNPs and promoting the formation of nonfunctional aggregates, this compound disrupts the viral RNA-induced NP oligomerization . This leads to a reduction in the production of infectious progeny .

Result of Action

The result of this compound’s action is a significant reduction in the production of infectious progeny. It achieves this by blocking the cytoplasmic trafficking of RNPs, leading to the formation of large perinuclear aggregates of RNPs along with cellular Rab11 . This effect leads to the production of much-reduced amounts of often markedly smaller virus particles .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBJAPOSQSWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386481 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341001-38-5 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 341001-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

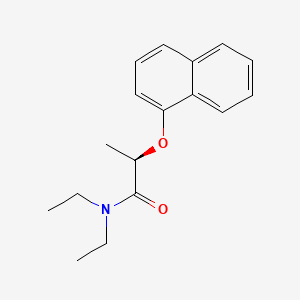

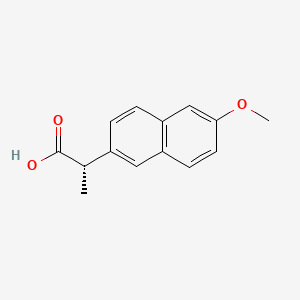

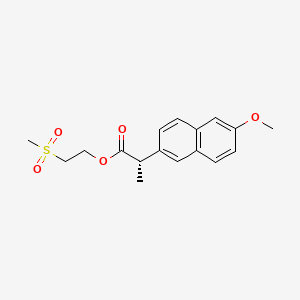

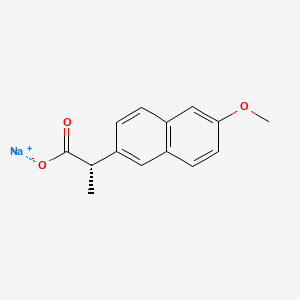

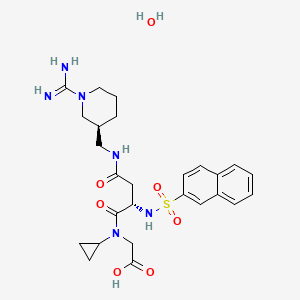

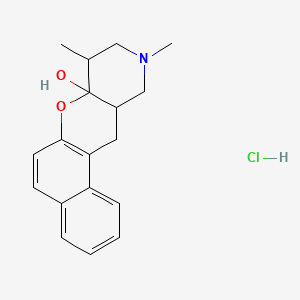

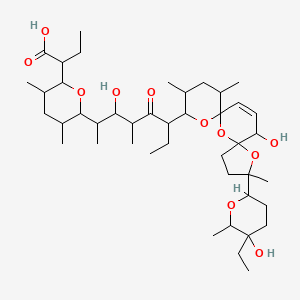

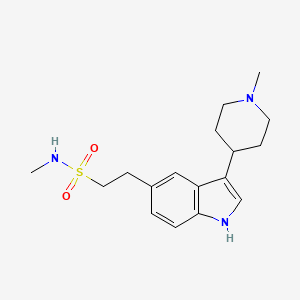

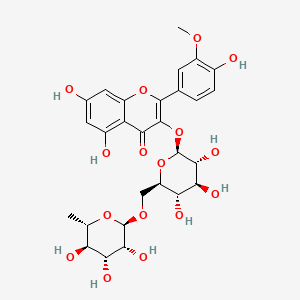

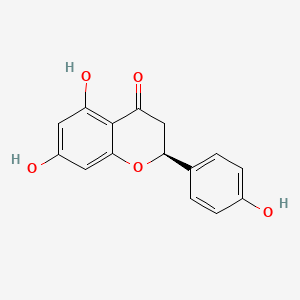

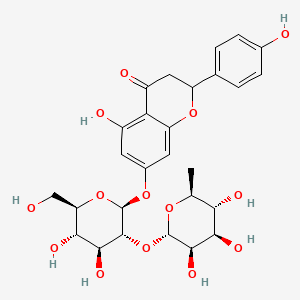

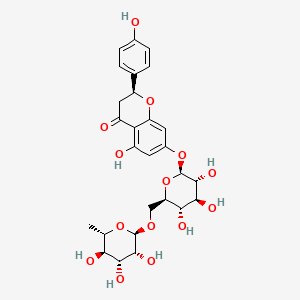

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.